molecular formula C19H17N7O2 B2663495 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide CAS No. 2034557-75-8

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide

Cat. No.: B2663495
CAS No.: 2034557-75-8
M. Wt: 375.392
InChI Key: SWDNCWINDGBBKD-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a triazolopyrazine moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include acyl chlorides, amines, and triazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted triazolopyrazine compounds .

Scientific Research Applications

2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrazine moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound can also intercalate with DNA, disrupting cellular processes and leading to cell death .

Properties

IUPAC Name

2-oxo-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c27-16-9-14(13-3-1-2-4-15(13)23-16)19(28)22-12-5-7-25(10-12)17-18-24-21-11-26(18)8-6-20-17/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDNCWINDGBBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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